3-(2-Fluoro-5-methylphenyl)butanoic acid
Description
3-(2-Fluoro-5-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid derivative. Structurally, it consists of a butanoic acid backbone substituted at the third carbon with a 2-fluoro-5-methylphenyl group.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-3-4-10(12)9(5-7)8(2)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) |
InChI Key |
QYQJLMSBNFCTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylbenzene.
Grignard Reaction: The 2-fluoro-5-methylbenzene undergoes a Grignard reaction with butyl magnesium bromide to form the corresponding butylated intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-(2-Fluoro-5-methylphenyl)butanoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluoro-5-methylphenyl)butanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The butanoic acid chain allows for potential interactions with enzymes involved in metabolic pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid
A closely related compound, 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (C₁₁H₁₂FNO₃, molar mass 225.22 g/mol), shares the 2-fluoro-5-methylphenyl substituent but differs in functional groups .
| Property | 3-(2-Fluoro-5-methylphenyl)butanoic Acid | 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₃FO₂ | C₁₁H₁₂FNO₃ |
| Key Functional Groups | Carboxylic acid | Amide, ketone, carboxylic acid |
| Molar Mass | ~210.22 g/mol (estimated) | 225.22 g/mol |
| Polarity/Solubility | Moderate (carboxylic acid enhances polarity) | Higher (amide/ketone groups increase polarity) |
| Potential Reactivity | Acid-catalyzed esterification | Nucleophilic attack at ketone/amide sites |
Key Differences :
- The carboxylic acid group in 3-(2-Fluoro-5-methylphenyl)butanoic acid may enhance solubility in aqueous environments compared to its amide counterpart.
4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic Acid
Isolated from Rehmannia glutinosa, this compound (C₁₁H₁₅NO₄) features a pyrrole ring substituted with formyl and hydroxymethyl groups, attached to a butanoic acid chain .
Key Insight :
General Fluorinated Aryl Butanoic Acids
Compounds such as 3-(4-fluorophenyl)butanoic acid and 3-(3-methylphenyl)butanoic acid provide further context:
| Substituent Position | Impact on Properties |
|---|---|
| 2-Fluoro-5-methyl | Steric hindrance near fluorine may reduce enzymatic degradation; methyl enhances lipophilicity |
| 4-Fluoro | Increased symmetry improves crystallinity but may reduce target specificity |
| 3-Methyl | Lower electron-withdrawing effect compared to fluorine, altering acidity (pKa ~4.5–5.0) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
